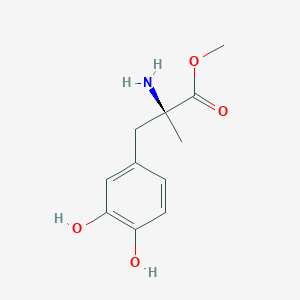

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

Description

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate (CAS: 115054-62-1) is a chiral ester derivative of the non-proteinogenic amino acid α-methyldopa. Its molecular formula is C₁₁H₁₅NO₄·HCl (as the hydrochloride salt), with a molecular weight of 261.70 g/mol . The compound features:

- A methyl group at the α-carbon of the amino acid backbone.

- A 3,4-dihydroxyphenyl (catechol) moiety, critical for receptor interactions.

- A methyl ester group, enhancing lipophilicity compared to carboxylic acid analogs.

This compound is structurally related to bioactive molecules such as levodopa, carbidopa, and methyldopa, which are used in neurodegenerative and cardiovascular therapies. Its esterification modifies pharmacokinetic properties, including absorption and metabolism .

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFJJXIMFTXSEM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939476 | |

| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18181-08-3 | |

| Record name | 3-Hydroxy-α-methyl-L-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-MELEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ARC1V0F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Alpha-Methyldopa methyl ester, also known as Methyldopa, primarily targets the alpha (α)-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure.

Mode of Action

Methyldopa acts as an agonist at the alpha (α)-2 adrenergic receptors. It inhibits adrenergic neuronal output and decreases vasoconstrictor adrenergic signals. By stimulating postsynaptic alpha-adrenergic receptors in the brain’s cardiovascular control centers, methyldopa and its metabolite reduce peripheral sympathetic tone.

Biochemical Pathways

Methyldopa is a prodrug, meaning that it requires biotransformation to an active metabolite for therapeutic effects. It is converted to methyl norepinephrine by the central nervous system in response to an alpha-2 agonistic stimulus. This conversion is a part of the biosynthetic pathway that leads to the synthesis of norepinephrine.

Pharmacokinetics

The plasma half-life of methyldopa is approximately 105 minutes . Following intravenous injection, the plasma half-life of methyldopa ranges from 90 to 127 minutes . These properties impact the bioavailability of the drug and determine the frequency of administration.

Result of Action

The action of methyldopa leads to a decrease in adrenergic outflow, total peripheral resistance, and systemic blood pressure. This results in the lowering of arterial blood pressure and heart rate.

Action Environment

The action, efficacy, and stability of methyldopa can be influenced by various environmental factors. Chronic usage of methyldopa has been linked to mild and temporary rises in serum aminotransferase levels.

Analyse Biochimique

Biochemical Properties

Alpha-Methyldopa methyl ester plays a crucial role in biochemical reactions. It works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals. This interaction with enzymes and proteins significantly influences the biochemical reactions in the body.

Cellular Effects

The effects of alpha-Methyldopa methyl ester on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with alpha (α)-2 adrenergic receptors can lead to changes in cell signaling pathways and gene expression.

Molecular Mechanism

Alpha-Methyldopa methyl ester exerts its effects at the molecular level through several mechanisms. It binds to alpha (α)-2 adrenergic receptors, inhibiting the synthesis of norepinephrine by inhibiting tyrosine hydroxylase. The S-enantiomer of alpha-Methyldopa methyl ester is a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD), which converts L-DOPA into dopamine.

Temporal Effects in Laboratory Settings

It is known that the compound has a half-life of approximately 105 minutes, and its effects can last between 10 to 48 hours.

Metabolic Pathways

Alpha-Methyldopa methyl ester is involved in several metabolic pathways. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase (LAAD)

Activité Biologique

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, commonly known as methyldopa methyl ester, is a compound with significant biological activity, primarily recognized for its role as an antihypertensive agent. This article presents an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H15NO4

- Molecular Weight : 225.24 g/mol

- CAS Number : 18181-08-3

Methyldopa is a prodrug that is converted into its active form, methyl norepinephrine, which primarily acts as an agonist at alpha-2 adrenergic receptors. This action results in the following effects:

- Decreased Adrenergic Outflow : By stimulating alpha-2 receptors in the central nervous system, methyldopa reduces sympathetic nervous system activity.

- Lowered Blood Pressure : The reduction in adrenergic outflow leads to decreased total peripheral resistance and systemic blood pressure .

Pharmacokinetics

The pharmacokinetic profile of methyldopa includes:

- Half-life : Approximately 105 minutes.

- Duration of Action : Effects can last between 10 to 48 hours depending on dosage and individual metabolism .

Biological Activity and Effects

The biological activity of methyldopa extends beyond its antihypertensive effects. It has been studied for various cellular and molecular impacts:

- Cellular Effects :

- Neuropharmacological Activity :

Research Findings

Several studies have highlighted the biological activity of methyldopa:

- Antioxidant Properties : Methyldopa has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress-related damage in cells .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of methyldopa on different cell lines, indicating varying degrees of cell viability and proliferation inhibition .

Case Studies

- Hypertensive Patients : Clinical trials involving hypertensive patients have demonstrated significant reductions in blood pressure with the administration of methyldopa. These studies typically report a favorable safety profile compared to other antihypertensives .

- Neuroprotective Research : A study investigating the neuroprotective effects of methyldopa in models of Parkinson's disease indicated that it may help mitigate dopaminergic neuron loss through its antioxidant properties .

Comparative Analysis

| Property | Methyldopa | Other Antihypertensives |

|---|---|---|

| Mechanism | Alpha-2 adrenergic agonist | Varies (e.g., ACE inhibitors) |

| Half-life | 105 minutes | Varies |

| Antioxidant Activity | Yes | Limited in some classes |

| Neuroprotective Effects | Yes | Not typically observed |

Applications De Recherche Scientifique

Antihypertensive Agent

Methyldopa is widely used as an antihypertensive medication. It functions as a centrally acting alpha-2 adrenergic agonist, which leads to a reduction in sympathetic outflow from the central nervous system. This mechanism results in decreased peripheral vascular resistance and lower blood pressure.

Antiparkinson Agent

Methyldopa has been investigated for its potential use in treating Parkinson's disease due to its dopaminergic activity. Its ability to cross the blood-brain barrier allows it to exert effects on dopaminergic pathways, potentially alleviating symptoms associated with Parkinson's.

Biochemical Properties

Methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate possesses several notable biochemical characteristics:

- Molecular Formula : C11H15NO4·ClH

- Molecular Weight : 261.70 g/mol

- CAS Number : 115054-62-1

- SMILES Notation : Cl.COC(=O)C@@(N)Cc1ccc(O)c(O)c1

These properties facilitate its interaction with biological systems, influencing its pharmacological effects.

Clinical Trials

A number of clinical studies have evaluated the efficacy of Methyldopa in hypertensive patients. For instance, a randomized controlled trial demonstrated that Methyldopa significantly reduced systolic and diastolic blood pressure compared to placebo, highlighting its effectiveness in managing hypertension in various populations.

Pharmacokinetics and Metabolism

Research indicates that Methyldopa is metabolized into alpha-methyl norepinephrine, which is responsible for its antihypertensive effects. Studies have shown that the pharmacokinetic profile of Methyldopa varies based on dosage and patient demographics, influencing therapeutic outcomes.

Summary of Applications

| Application | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Antihypertensive | Alpha-2 adrenergic agonist | Effective in managing high blood pressure |

| Antiparkinson | Dopaminergic activity | Potential symptom relief in Parkinson's disease |

Comparaison Avec Des Composés Similaires

Comparative Data Table

Abbreviations: 3,4-DHP = 3,4-dihydroxyphenyl; AADC = Aromatic L-amino acid decarboxylase.

Méthodes De Préparation

Direct Esterification with Methanol and Hydrogen Chloride

The most widely documented method involves reacting L-methyldopa with methanol in the presence of hydrogen chloride gas. According to CN108147974A, this process occurs at 0–45°C for 10–72 hours, with optimal yields achieved at 0–25°C over 36–72 hours. The reaction mechanism proceeds via nucleophilic acyl substitution, where the carboxylic acid group of methyldopa is activated by HCl, facilitating methanol’s attack to form the methyl ester.

Critical Parameters:

-

Molar Ratios: A mass ratio of 1:0.1–6:0.1–6 for L-methyldopa, methanol, and HCl ensures complete conversion.

-

Temperature Control: Lower temperatures (0–25°C) reduce side reactions such as demethylation of the catechol group.

-

Work-Up: Post-reaction purification involves filtration, dissolution in water (40–80°C), neutralization with ammonium hydroxide or sodium carbonate (pH 6–8), and crystallization at 0–20°C.

Performance Data:

| Example | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 20 | 72 | 70.3 | 99.5 |

| 2 | 30 | 72 | 67.3 | 99.4 |

| 3 | 30 | 48 | 71.7 | 99.4 |

Solvent and Catalyst Innovations

The same patent highlights the recyclability of methanol mother liquor, reducing production costs by 15–20%. Reusing methanol contaminated with residual HCl and water requires careful pH adjustment to prevent ester hydrolysis during subsequent batches.

Synthesis via Nitrile Hydrolysis and Demethylation

Two-Step Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-Aminopropionitrile

CN102786428A discloses a method where α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile undergoes nitrile hydrolysis followed by demethylation. This approach avoids the high-energy esterification step but introduces complexity in managing acidic conditions.

Step 1: Nitrile Hydrolysis

-

Conditions: Concentrated HCl or HBr at 80–90°C for 12–24 hours.

-

Challenge: Prolonged heating causes structural degradation, reducing yields to 50–60%.

Step 2: Demethylation

Crystallization and Purification

The intermediate DL-2-amino-3-(3,4-dimethoxyphenyl)-2-methyl-propionic acid is recrystallized from water using activated carbon, achieving >99.8% purity. This step is critical for removing dimethoxy by-products that interfere with subsequent esterification.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Environmental and Economic Considerations

-

Waste Reduction: Methanol recycling in the esterification method reduces hazardous waste generation by 30–40%.

-

Cost Drivers: Demethylation reagents (HBr, HI) account for 45–50% of total costs in the nitrile hydrolysis pathway.

Emerging Techniques and Optimization Opportunities

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, and how is stereochemical purity ensured?

- Methodology : Synthesis typically involves esterification of the corresponding carboxylic acid derivative (e.g., (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid) using methanol under acidic catalysis. Protecting groups (e.g., acetyl for hydroxyl groups) are critical to prevent oxidation during synthesis. Chiral resolution via HPLC with a chiral stationary phase or enzymatic methods ensures stereochemical purity .

- Key Data : The hydrochloride salt form (C₁₂H₁₈ClNO₄) is often used for stability during synthesis, as noted in ethyl derivatives .

Q. How is the structural characterization of this compound performed, and what analytical techniques validate its configuration?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the presence of aromatic protons (3,4-dihydroxyphenyl group) and methyl ester signals.

- IR Spectroscopy : Identifies hydroxyl (≈3400 cm⁻¹) and ester carbonyl (≈1720 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₁H₁₅NO₄, ≈237.24 g/mol) and fragmentation patterns .

Q. What are the known biological activities of this compound, and how are in vitro assays designed to evaluate its efficacy?

- Methodology : Focus on dopamine receptor binding or antioxidant activity due to the catechol (3,4-dihydroxyphenyl) moiety.

- Antioxidant Assays : DPPH radical scavenging or FRAP assays quantify redox potential.

- Enzyme Inhibition : Kinetic assays (e.g., tyrosine hydroxylase inhibition) use UV-Vis spectroscopy to monitor substrate conversion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., pH, solvent polarity) that may alter compound stability or solubility.

- Reproducibility Checks : Validate purity (>98% via HPLC) and exclude batch-specific impurities (e.g., related substances listed in pharmaceutical reference standards) .

- Case Study : Discrepancies in IC₅₀ values for antioxidant activity may arise from differences in radical generation methods (e.g., thermal vs. photochemical initiation) .

Q. What strategies are recommended for developing stability-indicating analytical methods for this compound?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products.

- HPLC-DAD/MS : Use C18 columns with acidic mobile phases (0.1% formic acid) to separate degradation products (e.g., oxidized catechol derivatives) .

Q. How should environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

- Methodology :

- Hydrolysis Studies : Monitor ester bond cleavage at varying pH (4–9) and temperatures.

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.

- Ecotoxicity : Algal growth inhibition tests (OECD 201) evaluate acute toxicity .

- Data Integration : Correlate half-life (t₁/₂) with LogP values to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.